molecular formula C20H17N3O2S B2984742 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 843637-32-1

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2984742
CAS RN: 843637-32-1
M. Wt: 363.44
InChI Key: UTCHUTBOSZSYJP-UHFFFAOYSA-N
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Description

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide, also known as BFPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

A series of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, which may include the compound , were synthesized and screened for their antitumor effects against HepG2, Bel-7402 and HeLa cell lines in vitro . Specifically, one of the compounds exhibited the best antitumor activity against the tested HepG2 cell lines with an IC50 of 0.70 μM .

Antileukemia Agents

Benzofuro[3,2-c]quinolines, which may be structurally related to the compound , have been synthesized and evaluated for their antileukemia activity . These compounds showed excellent antileukemia activity and selectivity .

Antibacterial Agents

N-2,5-Dimethylphenylthioureido Acid Derivatives, which may include the compound , have been synthesized and developed as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . These compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and also against vancomycin-resistant E. faecium .

Antifungal Agents

Some of these compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains . One of the ester derivatives showed good activity against Candida auris, which was greater than fluconazole .

Synthesis of Diverse Heterocycles

The compound may be used in the synthesis of diverse heterocycles, such as furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines . These heterocycles have a wide range of biological activities .

Development of New Drugs

The compound may serve as a leading structure for preparing new antitumor drugs . The molecular docking investigation further revealed the possible binding modes of the compound with receptor tyrosine kinase .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-8-13(2)15(9-12)23-17(24)10-26-20-19-18(21-11-22-20)14-5-3-4-6-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCHUTBOSZSYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

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